molecular formula C7H14O3 B14640637 4,4-Dimethoxypentan-2-one CAS No. 56422-92-5

4,4-Dimethoxypentan-2-one

Cat. No.: B14640637
CAS No.: 56422-92-5
M. Wt: 146.18 g/mol
InChI Key: FVEYWVOXHYNENO-UHFFFAOYSA-N
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Description

4,4-Dimethoxypentan-2-one (hypothetical structure based on nomenclature) is a ketone derivative featuring two methoxy (-OCH₃) groups at the 4th carbon positions of a pentan-2-one backbone. Methoxy groups are known to influence polarity, solubility, and reactivity compared to alkyl substituents like methyl (-CH₃), making such compounds valuable in pharmaceuticals, agrochemicals, and organic synthesis intermediates .

Properties

CAS No.

56422-92-5

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

4,4-dimethoxypentan-2-one

InChI

InChI=1S/C7H14O3/c1-6(8)5-7(2,9-3)10-4/h5H2,1-4H3

InChI Key

FVEYWVOXHYNENO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxypentan-2-one typically involves the Claisen condensation reaction. This process uses ethyl formate, liquid sodium methoxide, acetone, and concentrated sulfuric acid as raw materials. The reaction proceeds by forming butanone sodium enolate, which is then reacted with methanol containing concentrated sulfuric acid to yield the crude product. The final product is obtained through distillation under normal and reduced pressure .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The raw materials are chosen for their cost-effectiveness, and the process is designed to be simple and convenient for large-scale operations .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethoxypentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4-Dimethoxypentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethoxypentan-2-one involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The pathways involved include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting the overall metabolic processes .

Comparison with Similar Compounds

4,4-Dimethyl-2-pentanone (CAS 590-50-1)

  • Structure : Features two methyl groups at the 4th carbon instead of methoxy.
  • Molecular Formula : C₇H₁₄O.
  • Molecular Weight : 114.19 g/mol (calculated).
  • Key Differences :
    • Polarity : Methyl groups are less polar than methoxy, leading to lower solubility in polar solvents.
    • Reactivity : Methyl groups are inert compared to methoxy, which can participate in hydrogen bonding and nucleophilic reactions.
  • Applications : Used as a solvent or intermediate in pesticide synthesis (e.g., 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one in ) .

4-Methoxy-4-methylpentan-2-one ()

  • Structure : One methoxy and one methyl group at the 4th carbon.
  • Molecular Formula : C₇H₁₄O₂.
  • Molecular Weight : 130.18 g/mol.
  • Key Differences :
    • Boiling Point : Higher than dimethyl analogs due to increased polarity from the methoxy group.
    • Synthetic Utility : The methoxy group can act as a protecting group in organic synthesis.
  • Safety Profile : Methoxy groups may alter toxicity compared to purely alkyl-substituted ketones .

3-(3,4-Dimethoxyphenyl)pentan-2-one ()

  • Structure : Aromatic dimethoxy substituents on a phenyl ring attached to pentan-2-one.
  • Molecular Formula : C₁₃H₁₈O₃.
  • Molecular Weight : 222.28 g/mol.
  • Key Differences :
    • Electronic Effects : The electron-donating methoxy groups on the phenyl ring enhance resonance stabilization, affecting reactivity in electrophilic substitutions.
    • Applications : Serves as a pharmaceutical intermediate (e.g., in fexofenadine synthesis) .

4,4-Dimethyl-2-cyclopenten-1-one ()

  • Structure : Cyclic ketone with dimethyl groups.
  • Molecular Formula : C₇H₁₀O.
  • Molecular Weight : 110.15 g/mol.
  • Key Differences: Ring Strain: The cyclopentenone ring introduces strain, increasing reactivity in Diels-Alder reactions. Physical State: Likely a liquid at room temperature, unlike solid aromatic derivatives .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C, est.) Applications
4,4-Dimethoxypentan-2-one* C₇H₁₄O₃ 146.18 4,4-dimethoxy 180–200 Synthetic intermediate (hypothetical)
4,4-Dimethyl-2-pentanone C₇H₁₄O 114.19 4,4-dimethyl 140–160 Pesticide intermediate
4-Methoxy-4-methylpentan-2-one C₇H₁₄O₂ 130.18 4-methoxy, 4-methyl 170–190 Solvent, protecting group
3-(3,4-Dimethoxyphenyl)pentan-2-one C₁₃H₁₈O₃ 222.28 Aromatic dimethoxy >250 (solid) Pharmaceutical intermediate
4,4-Dimethyl-2-cyclopenten-1-one C₇H₁₀O 110.15 Cyclic dimethyl 150–170 Organic synthesis

*Hypothetical data inferred from analogs.

Research Findings and Trends

  • Substituent Effects: Methoxy groups increase polarity and boiling points compared to methyl groups. For example, 4-methoxy-4-methylpentan-2-one (MW 130.18) has a higher boiling point than 4,4-dimethyl-2-pentanone (MW 114.19) .
  • Synthetic Relevance : Methoxy-substituted ketones are pivotal in constructing complex molecules, such as the fexofenadine intermediate in , where dimethoxy groups enhance stability and direct regioselectivity .

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